

IUPAC name for 4-Methylhepta-1,6-dien-4-ol

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Compound of Interest

Compound Name: 4-Methylhepta-1,6-dien-4-ol

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An In-depth Technical Guide to the Systematics and Properties of **4-Methylhepta-1,6-dien-4-ol**

Abstract

This technical guide provides a comprehensive analysis of the organic compound **4-Methylhepta-1,6-dien-4-ol**, focusing on the systematic determination of its IUPAC name. Designed for researchers, scientists, and professionals in drug development, this document elucidates the foundational principles of chemical nomenclature, structural classification, and key physicochemical and spectroscopic properties of this tertiary diallylic alcohol. The guide integrates established IUPAC protocols with practical insights into its molecular characteristics, offering a self-validating framework for understanding its chemical identity and behavior.

Introduction: The Imperative of Unambiguous Nomenclature

In the fields of chemistry and pharmacology, the precise and systematic naming of a molecule is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a universal language, ensuring that a chemical name corresponds to a single, unique molecular structure. The compound **4-Methylhepta-1,6-dien-4-ol** serves as an excellent exemplar for illustrating the hierarchical rules that govern the naming of complex organic molecules, particularly those with multiple functional groups. This guide will deconstruct its name to reveal the underlying logic and provide a deeper understanding of its structural attributes.

Decoding the IUPAC Name: A Step-by-Step Elucidation

The IUPAC name "**4-Methylhepta-1,6-dien-4-ol**" is derived through a systematic application of established rules that prioritize functional groups and define the core carbon framework.^{[1][2]}

Rule 1: Identification of the Principal Functional Group

The first and most critical step is to identify the principal functional group, which dictates the suffix of the name. Organic functional groups are ranked by priority.^{[3][4]} In this molecule, we have a hydroxyl (-OH) group and two carbon-carbon double bonds (alkene groups). According to IUPAC rules, the hydroxyl group has higher priority than an alkene.^{[1][2][3]}

- Principal Group: Hydroxyl (-OH)
- Resulting Suffix: "-ol"

Rule 2: Determination of the Parent Carbon Chain

The parent chain is the longest continuous carbon chain that contains the principal functional group and the maximum number of double and triple bonds.^{[5][6][7]}

- Identify the longest chain containing the carbon bonded to the -OH group.
- Ensure this chain also encompasses both C=C double bonds.

In this structure, the longest such chain contains seven carbon atoms.

- Parent Chain Length: 7 carbons
- Alkane Stem Name: "hept-"

Rule 3: Numbering the Parent Chain

The parent chain must be numbered to assign the lowest possible locant (number) to the principal functional group.^{[8][9]}

- Numbering from left-to-right places the -OH group on carbon 4.

- Numbering from right-to-left also places the -OH group on carbon 4.

Since both numbering directions yield the same position for the hydroxyl group, the tie is broken by assigning the lowest possible numbers to the multiple bonds.^[7]

- Left-to-Right: Double bonds start at C1 and C6. (1,6)
- Right-to-Left: Double bonds start at C1 and C6. (1,6)

With this additional tie, we look to the substituents. In either case, the methyl group is on carbon 4. Therefore, either numbering direction is equivalent.

- -OH Position: Carbon 4 → -4-ol
- Double Bond Positions: Carbons 1 and 6 → -1,6-diene (The "di-" prefix indicates two double bonds).^[6]^[10]

Rule 4: Identifying and Locating Substituents

All remaining groups attached to the parent chain are named as substituents. In this case, a single methyl (-CH₃) group is present. Its position is determined by the numbering established in the previous step.

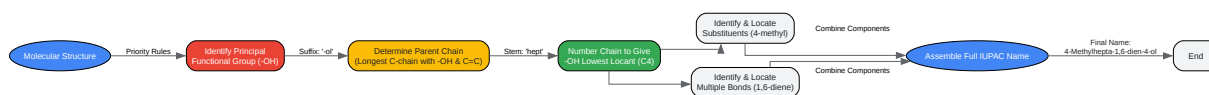
- Substituent: Methyl group
- Position: Carbon 4 → 4-methyl

Final Assembly of the Name

The complete IUPAC name is assembled by combining the parts in the following order: Substituents (alphabetically), Parent Chain Stem, Multiple Bond Suffix, and Principal Group Suffix.

4-methyl + hepta + -1,6-diene + -4-ol → **4-Methylhepta-1,6-dien-4-ol**

To form the final name, the terminal "e" from "diene" is dropped before adding the suffix "-ol".^[9]



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Caption: Numbered carbon chain of **4-Methylhepta-1,6-dien-4-ol**.

Functional Group Classification

4-Methylhepta-1,6-dien-4-ol can be classified based on the substitution pattern around its hydroxyl group:

- **Tertiary Alcohol:** The carbon atom bearing the hydroxyl group (C4) is bonded to three other carbon atoms (C3, C5, and the methyl carbon). [5][11] Tertiary alcohols are notable for their resistance to oxidation under standard conditions.
- **Allylic Alcohol:** The hydroxyl group is attached to a carbon atom that is adjacent to a carbon-carbon double bond. [11][12] In this specific case, the carbinol carbon (C4) is adjacent to two allylic systems (C3 which is next to C1=C2, and C5 which is next to C6=C7), making it a diallylic alcohol. This structural motif often imparts unique reactivity at the C-O bond due to the potential for resonance stabilization of carbocation intermediates. [13]

Physicochemical and Spectroscopic Profile

Understanding the analytical signature of a compound is crucial for its identification, characterization, and quality control in research and development settings.

General Properties

The following table summarizes key identifiers and physical properties for **4-Methylhepta-1,6-dien-4-ol**.

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O	[14][15][16]
Molecular Weight	126.20 g/mol	[14][15][16]
CAS Number	25201-40-5	[14][15][16]
Appearance	Clear, colorless liquid	[17]
Density	~0.855 g/cm ³	[17]
Boiling Point	~178 °C	[17]
Common Synonyms	Diallyl methyl carbinol	[14][15][18]

Spectroscopic Characterization Protocols

Spectroscopic methods provide a fingerprint of the molecular structure. The following sections describe the expected spectral features for **4-Methylhepta-1,6-dien-4-ol**.

Methodology: A thin film of the neat liquid sample is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-600 cm⁻¹.

Expected Absorptions:

Wavenumber (cm ⁻¹)	Bond	Description of Absorption	Reference
~3400 (broad, strong)	O-H stretch	Characteristic of the hydroxyl group, broadened due to hydrogen bonding.	[19][20][21]
~3080 (medium)	=C-H stretch	Sp ² C-H stretch from the alkene groups.	[20][22]
2970-2850 (strong)	C-H stretch	Sp ³ C-H stretches from methyl and methylene groups.	[20]
~1645 (weak-medium)	C=C stretch	Alkene double bond stretching.	[21]
~1150 (medium)	C-O stretch	Characteristic of a tertiary alcohol C-O bond.	[19]
995 & 915 (strong)	=C-H bend	Out-of-plane bending for the terminal vinyl groups (-CH=CH ₂).	[22]

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz for ¹H NMR).

Expected ¹H NMR Signals:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.8	ddt	2H	Protons on C2 and C6 (-CH=CH ₂)
~5.2	m	4H	Terminal vinyl protons (=CH ₂)
~2.2	d	4H	Allylic methylene protons (-CH ₂ -C=C) on C3 and C5
~1.5 (broad)	s	1H	Hydroxyl proton (-OH). Disappears upon D ₂ O shake. [19]
~1.1	s	3H	Methyl protons (-CH ₃)

Expected ¹³C NMR Signals: The molecule has 6 unique carbon environments due to symmetry.

Chemical Shift (δ , ppm)	Carbon Assignment
~134	C2, C6 (=CH)
~118	C1, C7 (=CH ₂)
~73	C4 (quaternary, C-OH)
~45	C3, C5 (-CH ₂ -)
~28	Methyl Carbon

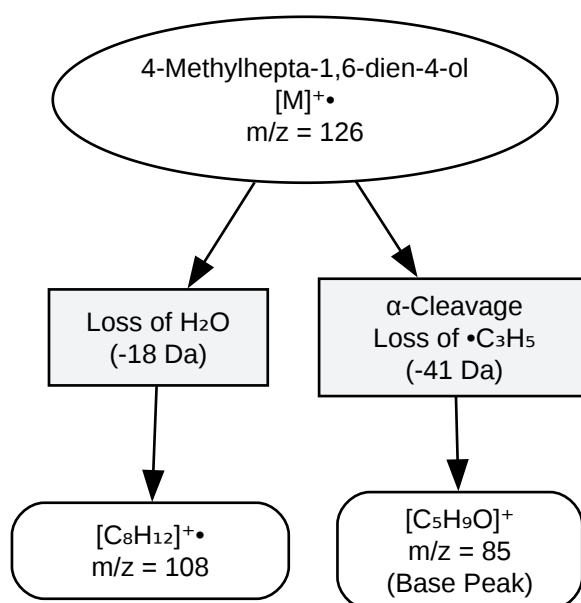
Methodology: The sample is ionized using Electron Ionization (EI) and the resulting fragments are separated by their mass-to-charge ratio (m/z).

Expected Fragmentation Patterns:

- Molecular Ion (M⁺): A peak at m/z = 126 may be weak or absent, which is common for tertiary alcohols due to facile fragmentation. [19][23]* Dehydration ([M-18]⁺): Loss of a water

molecule is a characteristic fragmentation pathway for alcohols, which would yield a peak at $m/z = 108$. [23][24]* Alpha-Cleavage: The most significant fragmentation for alcohols involves the cleavage of a C-C bond adjacent to the carbon bearing the -OH group. [23][24]* Loss of an allyl radical ($\bullet\text{CH}_2\text{CH}=\text{CH}_2$, 41 Da) would lead to a resonance-stabilized cation at $m/z = 85$. This is often the base peak.

- Loss of a methyl radical ($\bullet\text{CH}_3$, 15 Da) is less likely but would result in a peak at $m/z = 121$.



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Caption: Key mass spectrometry fragmentation pathways for **4-Methylhepta-1,6-dien-4-ol**.

Synthesis and Reactivity Considerations

Synthesis: Tertiary diallylic alcohols such as this are commonly synthesized via the addition of organometallic reagents to a suitable ketone. A plausible laboratory synthesis involves the reaction of methyl vinyl ketone with an allyl Grignard reagent (allylmagnesium bromide), followed by the addition of another equivalent of the Grignard reagent to the resulting ketone intermediate. More advanced cobalt-catalyzed three-component couplings can also yield complex tertiary homoallylic alcohols. [25] **Reactivity:** The presence of both tertiary and diallylic alcohol functionalities confers specific reactivity:

- **Susceptibility to Acid-Catalyzed Rearrangements:** The tertiary allylic nature makes the C-O bond prone to cleavage under acidic conditions, forming a resonance-stabilized carbocation that can undergo various rearrangements or substitution reactions (S_N1 type).
- **Oxidation:** As a tertiary alcohol, it is resistant to oxidation reactions that cleave the C-H bond on the carbinol carbon. Strong oxidizing agents under harsh conditions will cleave C-C bonds.
- **Isomerization:** Palladium-catalyzed 1,3-isomerization of tertiary allylic alcohols can be used to form secondary allylic alcohols. [26]

Conclusion

The IUPAC name **4-Methylhepta-1,6-dien-4-ol** is a precise descriptor derived from a hierarchical set of rules that define the molecule's carbon framework and functional group arrangement. This compound is a tertiary, diallylic alcohol, a classification that informs its characteristic chemical reactivity and spectroscopic signature. The analytical protocols detailed herein—spanning IR, NMR, and MS—provide a robust framework for its unambiguous identification and characterization, which is fundamental for any research, development, or quality assurance application involving this molecule.

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